3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a fluorinated aromatic ring, and a pyrazole-pyrazine moiety, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is HPK1 (Hematopoietic Progenitor Kinase 1) . HPK1 is a kinase involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and immune response .
Mode of Action
The compound acts as an inhibitor of HPK1 . By binding to the active site of the kinase, it prevents the phosphorylation of downstream targets, thereby modulating the activity of the HPK1 pathway .
Biochemical Pathways
The inhibition of HPK1 affects multiple biochemical pathways. As HPK1 is involved in the regulation of cell proliferation and immune response, its inhibition can lead to changes in these processes . The exact pathways affected would depend on the specific cellular context and the presence of other signaling molecules.
Result of Action
The inhibition of HPK1 by this compound could potentially lead to a decrease in cell proliferation and modulation of immune response . This could have therapeutic implications in diseases where HPK1 is overactive, such as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction between 2-fluorobenzenesulfonyl chloride and an appropriate amine under basic conditions (e.g., using triethylamine) to form the sulfonamide intermediate.
Coupling with Pyrazole-Pyrazine Moiety: The sulfonamide intermediate is then coupled with a pyrazole-pyrazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation Step: The resulting intermediate undergoes amidation with 3-aminopropanoic acid or its ester derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) for industrial-scale synthesis.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonamide or amide groups.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-bromophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-methylphenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenylsulfonamido)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics compared to its analogs with different substituents on the aromatic ring.
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S/c1-25-12-13(10-23-25)18-15(20-8-9-21-18)11-22-17(26)6-7-24-29(27,28)16-5-3-2-4-14(16)19/h2-5,8-10,12,24H,6-7,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBXISIMUGHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.